

QR-6401: A Deep Dive into Target Selectivity and Preclinical Profile

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Compound of Interest		
Compound Name:	QR-6401	
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This technical whitepaper provides an in-depth analysis of the target selectivity profile of **QR-6401**, a novel, orally active, and highly selective macrocyclic inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed through a state-of-the-art drug discovery process integrating generative artificial intelligence and structure-based drug design, **QR-6401** has demonstrated significant potential in preclinical models of cancers with dysregulated cell cycle control. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological and mechanistic characteristics of this promising therapeutic candidate.

Executive Summary

QR-6401 is a potent and selective inhibitor of CDK2, a key regulator of cell cycle progression. [1][2][3] The compound exhibits nanomolar potency against CDK2/Cyclin E1 and demonstrates significant selectivity over other closely related kinases, including CDK1, CDK4, CDK6, and CDK9.[4][5] This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. Preclinical studies in an OVCAR3 ovarian cancer xenograft model have shown robust anti-tumor efficacy with oral administration of **QR-6401**.[2][4][6] This whitepaper will detail the quantitative measures of **QR-6401**'s selectivity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Target Selectivity Profile



The selectivity of **QR-6401** was assessed against a panel of cyclin-dependent kinases. The compound displays a high affinity for CDK2 while exhibiting significantly lower potency against other key cell cycle-regulating CDKs.

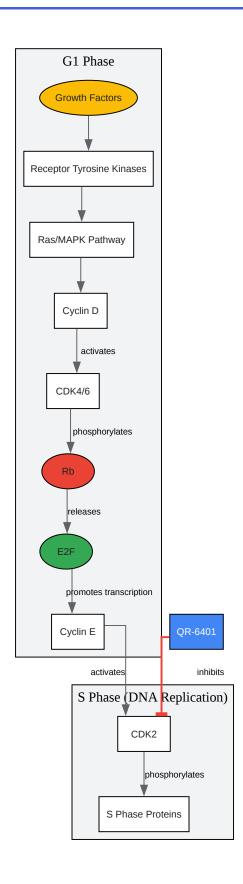
Target	IC50 (nM)	
CDK2/Cyclin E1	0.37	
CDK9/Cyclin T1	10	
CDK1/Cyclin A2	22	
CDK6/Cyclin D3	34	
CDK4/Cyclin D1	45	
Table 1: In vitro inhibitory potency of QR-6401 against a panel of cyclin-dependent kinases.[5]		

Another study reported a highly potent IC50 of 0.46 nM for **QR-6401** against CDK2.[7] The predecessor to **QR-6401**, compound 19, was also evaluated for its kinome selectivity against a broader panel of 330 kinases, where it primarily affected the CDK and GSK kinases of the CMGC family, indicating a generally selective profile for this chemical series.[4]

Signaling Pathway Modulation

QR-6401 exerts its therapeutic effect by inhibiting the CDK2/Cyclin E complex, a critical regulator of the G1 to S phase transition in the cell cycle.[8] Dysregulation of the CDK-cyclin complexes leads to uncontrolled cell proliferation, a hallmark of cancer.[4][8] By selectively targeting CDK2, **QR-6401** aims to restore normal cell cycle control in tumors where this pathway is hyperactive.





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CDK2 Signaling Pathway and QR-6401's Point of Intervention.



Experimental Protocols

In Vitro Kinase Inhibition Assay: The inhibitory activity of **QR-6401** against a panel of kinases (CDK2/E1, CDK9/T1, CDK1/A2, CDK6/D3, and CDK4/D1) was determined using a biochemical assay. The assays were performed in a final volume of 10 μ L in 384-well plates. The reaction mixture contained the respective kinase, the appropriate cyclin partner, a fluorescently labeled peptide substrate, and ATP. **QR-6401** was serially diluted in DMSO and added to the reaction mixture. The plates were incubated at room temperature for a specified period, and the reaction was terminated by the addition of a stop solution. The phosphorylation of the substrate was quantified by measuring the fluorescence signal. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Proliferation Assays: The anti-proliferative activity of **QR-6401** was evaluated in the OVCAR3 ovarian cancer cell line. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of **QR-6401** or vehicle control (DMSO). After a 72-hour incubation period, cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously implanted with OVCAR3 cells. Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. **QR-6401** was administered orally at a specified dose and schedule.[4] Tumor volumes and body weights were measured regularly throughout the study. [4] At the end of the study, tumors were excised and weighed. The anti-tumor efficacy was expressed as tumor growth inhibition (TGI).

Drug Discovery Workflow

The discovery of **QR-6401** was accelerated by a novel workflow that combined generative AI with traditional structure-based drug design.[9] This approach facilitated the rapid identification and optimization of a potent and selective macrocyclic CDK2 inhibitor.





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